Product packaging for Rhoeadine(Cat. No.:CAS No. 2718-25-4)

Rhoeadine

Cat. No.: B192271
CAS No.: 2718-25-4
M. Wt: 383.4 g/mol
InChI Key: XRBIHOLQAKITPP-SBHAEUEKSA-N
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Description

Contextualization within the Papaveraceae Alkaloid Family

The Papaveraceae family is well-known for its rich production of alkaloids, which are nitrogen-containing organic compounds with significant physiological effects. These alkaloids are predominantly of the isoquinoline (B145761) type, derived biosynthetically from precursors such as tyrosine. wikipedia.org Rhoeadine belongs to a specific structural class within this family, often referred to as this compound alkaloids or papaverrubine alkaloids. researchgate.nettandfonline.com These compounds are considered to be found exclusively in members of the Papaveraceae. researchgate.net

Biosynthetic studies, including radiolabeling experiments, have indicated that this compound alkaloids are derived from protoberberine and protopine (B1679745) alkaloids through enzymatic cyclization. researchgate.net The accumulation of this compound can be influenced by enzymes involved in O-demethylation, such as codeinone (B1234495) reductase (CODM), which plays a role in the conversion of protopines to rhoeadines.

While Papaver rhoeas is a primary source of this compound, other alkaloids are also found within this species and other Papaveraceae members. These can include protopine, rhoeagenine, isothis compound, and various others like roemerine (B1679503), isocorydine (B1672225), allocryptopine, berberine (B55584), coulteropine, coptisine, sinactine, and sanguinarine (B192314). tandfonline.comnih.govresearchgate.net The specific alkaloid profile can vary depending on the species and even the geographical origin of the plant. tandfonline.com

Historical Perspectives on this compound Isolation and Early Characterization

The history of this compound research dates back to its initial discovery. It was notably found by Hesse in Papaver rhoeas. chemicalbook.com Early investigations into the alkaloids of the Papaveraceae family also encountered a substance in opium (Papaver somniferum) that exhibited a characteristic red coloration when heated in dilute mineral acid. This "red-turning alkaloid" was a source of some confusion and was historically referred to by various names, including "porphyroxine-meconidine". unodc.orgunodc.org

Initial reports, such as those by O. Hesse, attributed this red-color reaction to this compound isolated from Papaver rhoeas. unodc.org However, further investigation revealed that only a small proportion of this compound is involved in producing this color, with the major part being converted into a colorless, crystalline substance identified as Rhoeagenine. chemicalbook.com Rhoeagenine was found to be a much stronger base and stable to acids, unlike this compound which behaves as a weak base. chemicalbook.com Hesse also described Rhoeagenine as having a different melting point from this compound and noted its formation by alkalizing a solution of this compound. unodc.org

Early attempts were made to isolate and characterize this compound. It was found to crystallize from a mixture of chloroform (B151607) and diethyl ether and could be sublimed. chemicalbook.com Early characterization efforts involved determining its optical rotation, which was reported with values around +232° to +243° in chloroform. chemicalbook.com Its solubility was noted as sparingly soluble in water, alkaline solutions, and most organic solvents. chemicalbook.com Ultraviolet spectroscopy revealed absorption maxima at 205, 240, and 292 mμ. chemicalbook.com Chemical analysis indicated the presence of specific functional groups, including two methylenedioxy groups, one methoxy (B1213986) group, and an N-methyl group. chemicalbook.com Research in the mid-20th century, such as studies on the structure of this compound isomers, further contributed to the understanding of its chemical nature. researchgate.netresearchgate.net

Table 1: Selected Chemical Properties of this compound

PropertyValueSource(s)
CAS Number2718-25-4 biosynth.combiocrick.comwikipedia.org
Chemical FormulaC₂₁H₂₁NO₆ biosynth.combiocrick.comwikipedia.org
Molecular Weight383.39 g/mol (or 383.400 g·mol⁻¹) biosynth.combiocrick.comwikipedia.org
AppearancePowder (reported for research samples) biocrick.com
Melting PointSublimes at 215-225°C/0.02 mm chemicalbook.com
Optical Rotation[α]¹⁷.⁵D + 232° (CHCl₃) or [α]¹⁹D + 243° (CHCl₃) chemicalbook.com
SolubilitySparingly soluble in H₂O, alkaline solutions, most organic solvents; Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (reported for research samples) chemicalbook.combiocrick.com
UV Maxima205, 240, 292 mμ chemicalbook.com
Functional GroupsTwo methylenedioxy, one methoxy, one N-methyl chemicalbook.com

Table 2: Plant Sources and Co-occurring Alkaloids

Plant SpeciesCo-occurring Alkaloids (Examples)Source(s)
Papaver rhoeasRhoeagenine, Isothis compound, Protopine, Roemerine, Isocorydine, Allocryptopine, Berberine, Coulteropine, Coptisine, Sinactine, Sanguinarine, Papaverrubine C tandfonline.comnih.govresearchgate.netunodc.orgresearchgate.net
Papaver somniferumMorphine, Codeine, Thebaine, Papaverine, Noscapine, Porphyroxine biocrick.comnih.gov
Papaver setigerumCodeine, Papaverine, Protopine, Noscapine, Setigeridine, Morphine biocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B192271 Rhoeadine CAS No. 2718-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBIHOLQAKITPP-SBHAEUEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181652
Record name Rhoeadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-25-4
Record name (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2718-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rheadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhoeadine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHOEADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B
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Phytochemistry and Natural Occurrence of Rhoeadine

Botanical Sources within Papaver Genus

Rhoeadine is primarily isolated from plants belonging to the genus Papaver. biosynth.com

Papaver rhoeas, commonly known as the corn poppy or red poppy, is a significant source of this compound. biosynth.comwikipedia.org this compound is a major alkaloid found in P. rhoeas, particularly in the aerial parts, flowers, and seeds. biosynth.commdpi.com Studies have shown that this compound-type alkaloids are the main alkaloids in P. rhoeas of Turkish origin in most samples investigated. nih.govtandfonline.com

Beyond Papaver rhoeas, this compound and other this compound-type alkaloids have been identified in various other species within the Papaveraceae family. biosynth.comd-nb.info These include Papaver somniferum (opium poppy), although P. rhoeas is noted as a more predominant source of this compound alkaloids compared to P. somniferum which is known for morphine alkaloids. mdpi.comnih.gov Other Papaver species reported to contain this compound or this compound-type alkaloids include Papaver decaisnei, Papaver glaucum, Papaver nudicaule, Papaver setigerum, and Papaver triniifolium. d-nb.infonih.govbiocrick.commedchemexpress.com

Quantitative and Qualitative Alkaloid Profiling in Plant Extracts

Alkaloid profiling studies utilize techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify the various alkaloids present in plant extracts. mdpi.comnih.govnih.gov

(+)-Rhoeadine is frequently reported as the most abundant alkaloid isolated from the aerial parts of Papaver rhoeas. mdpi.comnih.gov Quantitative comparisons of alkaloids in the aerial parts of different Papaver species, such as P. nudicaule and P. rhoeas, have shown that this compound is more abundant in P. rhoeas. mdpi.comresearchgate.net The concentration of alkaloids, including this compound, can vary depending on factors like geographical origin and the plant's growth stage. mdpi.comnih.gov For instance, studies on P. rhoeas samples from Turkey and northern Cyprus showed alkaloid extract yields in the range of 0.07–0.19%. nih.govtandfonline.com Poppy flowers can contain up to 12% isoquinoline (B145761) alkaloids, with 50% of this being this compound. nih.govtandfonline.com

Here is a table illustrating the relative abundance of this compound in P. rhoeas compared to P. nudicaule based on LC-HRMS analysis:

SpeciesThis compound Abundance (Relative Peak Area)
Papaver rhoeasHigher
Papaver nudicauleLower

Data based on quantitative comparison of identified alkaloids using LC-HRMS. mdpi.comresearchgate.net

This compound is often found alongside other this compound-type alkaloids in Papaver species. nih.govd-nb.info These co-occurring alkaloids share structural similarities with this compound, typically featuring a benzazepine system fused with six-membered acetal (B89532) or hemiacetal moieties. nih.gov

Epiglaucamine is one such this compound-type alkaloid that has been isolated from Papaver rhoeas. nih.govd-nb.infobiocrick.com It is found as a co-occurring alkaloid along with this compound and other related compounds like glaucamine, glaudine, isothis compound, and isorhoeagenine in the aerial parts of P. rhoeas. nih.govresearchgate.net

Here is a table listing some co-occurring this compound-type alkaloids found in Papaver species:

Alkaloid NameTypeBotanical Source Examples
This compoundThis compound-typeP. rhoeas, P. somniferum, P. decaisnei, P. glaucum, P. nudicaule, P. setigerum, P. triniifolium d-nb.infonih.govbiocrick.commedchemexpress.comup.ac.za
EpiglaucamineThis compound-typeP. rhoeas nih.govd-nb.infobiocrick.com
GlaucamineThis compound-typeP. rhoeas, P. glaucum nih.govd-nb.info
GlaudineThis compound-typeP. rhoeas nih.gov
Isothis compoundThis compound-typeP. rhoeas, P. decaisnei nih.govd-nb.info
IsorhoeagenineThis compound-typeP. rhoeas nih.gov
RhoeagenineThis compound-typeP. rhoeas, P. somniferum nih.govresearchgate.net
Papaverrubine AThis compound-typePapaver species nih.gov
Papaverrubine BThis compound-typePapaver species nih.gov
Papaverrubine CThis compound-typePapaver species nih.gov
Papaverrubine DThis compound-typePapaver species nih.gov
Papaverrubine EThis compound-typePapaver species nih.gov
Papaverrubine FThis compound-typePapaver species nih.gov
Papaverrubine GThis compound-typePapaver species nih.gov
Papaverrubine HThis compound-typePapaver species nih.gov
OreodineThis compound-typePapaver species nih.gov
OreogenineThis compound-typePapaver species nih.gov
N-methylporphyroxigenineThis compound-typePapaver species nih.gov

Co-occurring this compound-Type Alkaloids

Glaudine

Information specifically detailing the co-occurrence or direct relationship between this compound and Glaudine in natural sources was not prominently found in the search results.

Isothis compound

Isothis compound is mentioned as a related compound to this compound. wikidata.org Research indicates that Isothis compound can be found in Papaver setigerum. wikidata.org

Isorhoeagenine

Isorhoeagenine is an alkaloid that has been reported in Papaver macrostomum and Papaver rhoeas. nih.gov It is also listed as a synonym for Isorheagenine. nih.gov

Rhoeagenine

Rhoeagenine is a significant related alkaloid that co-occurs with this compound in Papaver rhoeas. nih.govnih.govunodc.org It has also been reported in other Papaver species. nih.gov Historically, this compound and Rhoeagenine were initially considered isomeric substances. unodc.org

Co-occurrence with Other Alkaloid Classes

This compound frequently co-occurs with other types of alkaloids in Papaver species and other plants within the Papaveraceae family. nih.govnih.gov

Protopine-type Alkaloids (e.g., protopine (B1679745), cryptopine, allocryptopine, coulteropine)

This compound is known to co-occur with protopine-type alkaloids. biosynth.comwikipedia.orgnih.govwikipedia.orgwikipedia.org Protopine itself is a benzylisoquinoline alkaloid found in opium poppies and other Papaveraceae plants such as Fumaria officinalis. nih.govwikipedia.org Cryptopine is another opium alkaloid found in Papaveraceae plants, including Argemone mexicana. wikipedia.orgnih.gov Allocryptopine is also a bioactive alkaloid present in various Papaveraceae plants, such as Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, and Chelidonium. wikipedia.orgnih.gov Research on Corydalis cava has identified Allocryptopine among its alkaloids. csic.es

Protoberberine-type Alkaloids (e.g., (+)-berberine, coptisine, (-)-sinactine)

This compound can also co-occur with protoberberine-type alkaloids. biosynth.comnih.govwikipedia.orgwikipedia.org (+)-Berberine is a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids found in plants like Berberis species. wikipedia.orgnih.gov Coptisine is an alkaloid found in Coptis chinensis, greater celandine, and opium. wikipedia.orgsynhet.com (-)-Sinactine is another alkaloid that has been studied in the context of isoquinoline alkaloids, a class that includes protoberberines. nlk.cz

Below is a table summarizing the co-occurring alkaloids and their types based on the provided outline and search results:

Alkaloid NameAlkaloid TypeCo-occurrence with this compoundNotes
GlaudineNot specifiedNot explicitly detailed
Isothis compoundThis compound-typeYesFound in Papaver setigerum. wikidata.org
IsorhoeagenineThis compound-typeYesFound in Papaver rhoeas, P. macrostomum. nih.gov
RhoeagenineThis compound-typeYesFound in Papaver rhoeas. nih.govnih.govunodc.org
ProtopineProtopine-typeYesFound in Papaveraceae. nih.govwikipedia.org
CryptopineProtopine-typeYesFound in Papaveraceae. wikipedia.orgnih.gov
AllocryptopineProtopine-typeYesFound in Papaveraceae, Corydalis cava. wikipedia.orgnih.govcsic.es
CoulteropineProtopine-typeNot explicitly detailedListed as example of type.
(+)-BerberineProtoberberine-typeYesFound in Berberis species, etc. wikipedia.orgnih.gov
CoptisineProtoberberine-typeYesFound in Coptis chinensis, opium. wikipedia.orgsynhet.com
(-)-SinactineProtoberberine-typeYesFound in various plants. nlk.cz
Aporphine-type Alkaloids (e.g., (+)-roemerine, (+)-isocorydine)

Aporphine alkaloids, such as roemerine (B1679503) and isocorydine (B1672225), are another class of benzylisoquinoline alkaloids found in plants. hmdb.canih.gov Research on the alkaloid content of Papaver species has shown the co-occurrence of this compound-type alkaloids with aporphine-type alkaloids in certain plants. For instance, studies on Papaver rhoeas samples have reported the presence of both this compound and roemerine. nih.govnih.gov Similarly, isocorydine has been isolated from Papaver rhoeas alongside this compound and other alkaloids. researchgate.net The co-occurrence of these different alkaloid types in the same plant species highlights the complex metabolic pathways present in these plants.

Data on the co-occurrence of this compound with specific Aporphine-type alkaloids in Papaver rhoeas has been documented:

Alkaloid TypeExample AlkaloidsCo-occurrence with this compound in Papaver rhoeasSource
AporphineRoemerineYes nih.govnih.gov
AporphineIsocorydineYes researchgate.net
AporphineN-methylasimilobineYes researchgate.net
AporphineLiriodenine, Dehydroroemerine, Roemerine N-oxidesReported in Papaver species, co-occurring with this compound types d-nb.info

Note: This table is intended to be interactive, allowing for sorting and filtering.

Benzophenanthridine Alkaloids (e.g., sanguinarine)

Benzophenanthridine alkaloids, such as sanguinarine (B192314), represent another structural class of BIAs found in various plant families, including Papaveraceae. oup.comwikipedia.orgdineshkhedkar.co.in Studies investigating the alkaloid profiles of Papaver species have also noted the presence of benzophenanthridine alkaloids alongside this compound-type alkaloids. researchgate.netucl.ac.uk Sanguinarine, for example, has been identified in Papaver species known to contain this compound. mdpi.comwikipedia.orgdineshkhedkar.co.inthegoodscentscompany.com The biosynthesis of benzophenanthridine alkaloids involves enzymes that catalyze specific steps, such as methylene-dioxy bridge formation, which are part of the broader BIA metabolic network. oup.comscholaris.ca

The co-occurrence of this compound with Benzophenanthridine alkaloids like sanguinarine in Papaver species indicates interconnected biosynthetic routes or the presence of multiple parallel pathways within these plants.

Alkaloid TypeExample AlkaloidCo-occurrence with this compound in Papaver speciesSource
BenzophenanthridineSanguinarineYes mdpi.comresearchgate.netucl.ac.uk

Note: This table is intended to be interactive, allowing for sorting and filtering.

Promorphinan Type (e.g., salutaridine)

While specific detailed research findings on the direct co-occurrence of this compound and Salutaridine in the same plant extract are limited in the provided context, the presence of both types in the Papaver genus is acknowledged.

Alkaloid TypeExample AlkaloidPresence in Papaver genus (co-occurring with other alkaloids including this compound types)Source
PromorphinanSalutaridineYes nih.govnih.gov

Note: This table is intended to be interactive, allowing for sorting and filtering.

The co-occurrence of this compound with Aporphine, Benzophenanthridine, and Promorphinan alkaloids in various Papaver species underscores the intricate and interconnected nature of benzylisoquinoline alkaloid biosynthesis within this plant family. While this compound belongs to a distinct structural class, its presence alongside these other alkaloid types provides insights into the diverse metabolic capabilities of the plants that produce it.

Biosynthesis of Rhoeadine

Precursor Pathways and Intermediates

The biosynthesis of rhoeadine is intricately linked with other major alkaloid pathways, originating from common intermediates that undergo specific enzymatic modifications to yield the characteristic this compound scaffold.

Derivation from Protopine (B1679745) Alkaloids via Enzymatic Cyclization

Direct evidence establishes that this compound alkaloids are biogenetic derivatives of protopines. uchile.cl Radiolabeling studies have confirmed that protopine serves as a precursor molecule to this compound. scholaris.cauchile.cl The conversion is believed to involve a crucial enzymatic cyclization step. researchgate.net Protopine alkaloids are recognized as key intermediates in the biosynthesis of both this compound and benzophenanthridine derivatives. researchgate.net Enzymes with novel dealkylation activities, including O,O-demethylenation which cleaves a methylenedioxy bridge, act on protopine alkaloids, channeling them towards the formation of certain this compound alkaloids. researchgate.net

Involvement of Protoberberines (e.g., Tetrahydropalmatine (B600727), N-Tetrahydropalamatine, Muramine)

Protoberberine alkaloids play an important role as precursors in the biosynthesis of a variety of related isoquinoline (B145761) alkaloids, including the protopine alkaloids that lead to this compound. researchgate.net Early radiolabeling studies conducted in Papaver bracteatum (Persian poppy) demonstrated that the this compound alkaloid alpinigenine is derived from specific protoberberines. researchgate.net The compounds tetrahydropalmatine and N-tetrahydropalamatine were identified as precursors, alongside the protopine alkaloid muramine. researchgate.net This indicates that the this compound pathway branches off from the protoberberine pathway.

Role of Scoulerine and N-Methylscoulerine as Precursors

(S)-Reticuline is a central branch-point intermediate in the biosynthesis of many benzylisoquinoline alkaloids. researchgate.net It is converted into (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE), a reaction that marks a committed step towards the formation of protoberberine, benzophenanthridine, and protopine alkaloids. biocyclopedia.comnih.gov As protopines are direct precursors to rhoeadines, (S)-scoulerine is a critical upstream intermediate. uchile.clnih.gov (S)-Scoulerine itself serves as a key branch point metabolite that can be directed towards different alkaloid classes. researchgate.netcore.ac.uk Further modifications of scoulerine, such as N-methylation, lead to other intermediates that funnel into these diverse pathways.

Precursor ClassSpecific Precursor/IntermediateRole in this compound Biosynthesis
Protopine AlkaloidsProtopine, MuramineDirect precursors converted via enzymatic cyclization. scholaris.cauchile.clresearchgate.net
Protoberberine AlkaloidsTetrahydropalmatine, N-TetrahydropalamatineUpstream precursors to this compound-type alkaloids like alpinigenine. researchgate.net
Tetrahydroprotoberberines(S)-ScoulerineKey branch-point intermediate leading to protopine synthesis. biocyclopedia.comnih.gov

Extensive Modification of Scoulerine to Stylopine

(S)-Scoulerine is a pivotal intermediate that can be channeled into various biosynthetic branches. researchgate.net One significant pathway involves the conversion of (S)-scoulerine to (S)-stylopine. biocyclopedia.comrsc.org This transformation is catalyzed by P450-dependent oxidases, specifically (S)-cheilanthifoline synthase and (S)-stylopine synthase, which form two methylenedioxy groups. biocyclopedia.com Both stylopine and protopine have been observed as major secondary metabolites in Papaver rhoeas, the species in which this compound is most abundant, further suggesting a close biosynthetic relationship. nih.gov

Enzymatic Mechanisms and Genetic Regulation

While many of the specific enzymes responsible for converting protopine to the final this compound structure have yet to be identified, labeling studies have provided insight into the nature of the reactions involved. scholaris.ca

Stereospecific Removal of pro-S-13-Hydrogen during Cyclization

The formation of the this compound scaffold is not a spontaneous chemical rearrangement but a controlled, enzyme-mediated process. researchgate.net Labeling studies have revealed that during the cyclization step that forms the core structure, the pro-S-hydrogen atom at carbon-13 of the precursor is stereospecifically removed. researchgate.net This high degree of stereoselectivity is a hallmark of enzymatic catalysis and confirms that a specific enzyme is responsible for orchestrating this key transformation in the biosynthetic pathway. researchgate.netnih.gov

O-Demethylation Enzymes (e.g., Codeinone (B1234495) Reductase (CODM), Thebaine 6-O-demethylase (T6ODM)) and their Influence on this compound Accumulation

Key enzymes in the biosynthesis of benzylisoquinoline alkaloids, such as Codeinone Reductase (CODM) and Thebaine 6-O-demethylase (T6ODM), have been shown to play a role in the metabolism of this compound precursors. nih.gov These enzymes, belonging to the 2-oxoglutarate/Fe(II)-dependent dioxygenase (ODD) family, are not only pivotal in morphine biosynthesis but also exhibit broader substrate specificity. nih.govqub.ac.uk

CODM and T6ODM catalyze O-demethylation reactions, which involve the removal of a methyl group from a methoxy (B1213986) functional group. nih.gov More significantly for this compound biosynthesis, these enzymes, along with a paralog known as protopine O-dealkylase, have been found to catalyze a novel O,O-demethylenation reaction. nih.gov This reaction involves the cleavage of a methylenedioxy bridge to form two hydroxyl groups. nih.gov Protopine alkaloids, which are direct precursors to this compound, are preferred substrates for this O,O-demethylenation activity. nih.gov The action of these enzymes on protopine is a critical step that initiates the transformation towards the rhoeadane structure.

EnzymeFamilyReaction CatalyzedSubstrate Preference for O,O-demethylenation
Codeinone Reductase (CODM) 2-oxoglutarate/Fe(II)-dependent dioxygenase (ODD)O-demethylation, O,O-demethylenationProtopine alkaloids
Thebaine 6-O-demethylase (T6ODM) 2-oxoglutarate/Fe(II)-dependent dioxygenase (ODD)O-demethylation, O,O-demethylenationProtopine alkaloids
Protopine O-dealkylase 2-oxoglutarate/Fe(II)-dependent dioxygenase (ODD)O,O-demethylenationProtopine alkaloids

Virus-Induced Gene Silencing (VIGS) Studies and Elevated this compound Accumulation

The physiological role of O-demethylation enzymes in the this compound pathway has been further elucidated through functional genomics studies. Virus-Induced Gene Silencing (VIGS) is a powerful technique used to transiently suppress the expression of specific genes in plants, allowing researchers to observe the resulting metabolic changes. springernature.comnih.govnih.gov

In studies involving Papaver somniferum (opium poppy), VIGS was employed to downregulate the transcripts of CODM and T6ODM. nih.gov The suppression of these enzymes provided direct evidence for their involvement in the metabolism of protopine alkaloids. nih.gov Notably, these gene silencing experiments revealed an indirect role of CODM and T6ODM in the formation of certain this compound alkaloids. nih.gov By reducing the activity of these enzymes, the metabolic flux is altered, leading to the accumulation of specific intermediates and, consequently, affecting the profile of downstream products, including this compound.

TechniqueTarget GenesOrganismKey Finding
Virus-Induced Gene Silencing (VIGS) CODM, T6ODMPapaver somniferumSuppression of target genes demonstrated their physiological role in protopine metabolism and indirect involvement in the formation of specific this compound alkaloids. nih.gov

Potential Role of CYP Enzymes in Methylenedioxy Bridge Reformation

The formation of the methylenedioxy bridge is a crucial step in the biosynthesis of many benzylisoquinoline alkaloids. nih.gov This reaction is catalyzed by cytochrome P450-dependent enzymes, specifically those belonging to the CYP719 family. nih.govnih.gov The biosynthesis of this compound from protopine is believed to involve the cleavage and subsequent reformation of such a bridge.

While the enzymes responsible for the cleavage have been identified as dioxygenases, the reformation of the methylenedioxy bridge likely involves a CYP719 enzyme. nih.govnih.gov Enzymes of the CYP719A subfamily are known to catalyze the formation of the methylenedioxy bridge from vicinal phenolic hydroxyl groups in various alkaloid pathways. researchgate.net For instance, they are involved in the conversion of (S)-scoulerine to (S)-stylopine, a key step in the biosynthesis of sanguinarine (B192314) and berberine. nih.gov Given their established function, it is highly probable that a yet-unidentified CYP719 enzyme is responsible for closing the methylenedioxy ring during the later stages of this compound biosynthesis.

Microbial Bioproduction Strategies

The complexity of plant secondary metabolite pathways has driven interest in developing microbial platforms for the production of valuable compounds like alkaloids. nih.gov

Engineered Microbial Systems for Benzylisoquinoline Alkaloid Synthesis

Significant progress has been made in engineering microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to produce benzylisoquinoline alkaloids (BIAs). nih.gov These systems offer the potential for a scalable and controlled production environment, independent of plant cultivation. nih.gov The initial focus has been on producing the central BIA intermediate, (S)-reticuline, from which numerous other alkaloids are derived. pnas.org

Engineering these microbes involves the heterologous expression of a series of plant-derived enzymes. researchgate.net For instance, the pathway to (S)-reticuline has been successfully reconstituted in both E. coli and yeast. pnas.org While E. coli has shown high titers for reticuline (B1680550) production, S. cerevisiae is often preferred for downstream modifications due to its eukaryotic nature, which facilitates the functional expression of membrane-bound cytochrome P450 enzymes. nih.gov

Combination of Microbial and Plant Enzymes for Precursor Production

A powerful strategy in microbial bioproduction is the combination of enzymes from different biological sources, including both microbes and plants. pnas.org This approach leverages the metabolic strengths of each system. For example, a co-culture system utilizing transgenic E. coli and S. cerevisiae has been developed for the production of various BIAs. pnas.org

In one such system, E. coli was engineered to produce (S)-reticuline from dopamine (B1211576). pnas.org The reticuline was then converted to other alkaloids, such as magnoflorine (B1675912) and scoulerine, by co-cultured S. cerevisiae expressing the necessary plant enzymes. pnas.org Importantly, this combined microbial system was also shown to synthesize N-methylscoulerine, which is a direct precursor to protopine-type and subsequently this compound-type alkaloids. pnas.org This demonstrates the feasibility of using engineered microbial consortia to produce the essential precursors for this compound biosynthesis.

Isolation and Purification Methodologies for Research

Classical Extraction Techniques from Plant Material

Classical methods for isolating rhoeadine and related alkaloids from plant matter, typically the aerial parts of Papaver rhoeas, rely on fundamental chemical principles such as solubility, partitioning, and acid-base chemistry. researchgate.netnih.gov These techniques are often used in combination to achieve a preliminary separation and enrichment of the target compounds.

Solvent Extraction (e.g., Chloroform-Ether Mixtures, Maceration)

Solvent extraction is a foundational step in isolating this compound. The choice of solvent is crucial and is based on the polarity of the target alkaloids. Maceration, a simple technique involving soaking the plant material in a solvent for an extended period, is often employed. slideshare.netnih.gov For instance, dried and powdered aerial parts of P. rhoeas can be percolated with methanol at room temperature. nih.gov

Following initial extraction, solvents like chloroform (B151607) are used to selectively dissolve and separate the alkaloids. researchgate.netnih.gov Research has compared the efficacy of different solvent systems, such as chloroform-methanol-ammonia and dichloromethane-methanol-ammonia, for extracting related alkaloids, highlighting the importance of the solvent choice in extraction efficiency. researchgate.net In some procedures, after an initial methanolic extraction, the residue is acidified and then extracted with chloroform to yield a tertiary alkaloid mixture containing this compound. nih.gov A classical chloroform-based extraction of alkaloids from P. rhoeas petals yielded a total alkaloid efficiency of 0.203% of the dry material. researchgate.net

Table 1: Comparison of Extraction Solvents on Alkaloid Yield from Papaver rhoeas Petals
Extraction MethodTotal Alkaloid Yield (% of dry material)Isothis compound Content (mg/g of total alkaloids)Rhoeagenine Content (mg/g of total alkaloids)
Classical Chloroform Extraction0.203%71.1629.7
Aqueous Alcoholic Acidic Extract (30% Ethanol)0.216%42.4424.2
Aqueous Acidic Extract0.123%10.5117.3

Fractional Crystallization

Crystallization is a purification technique used to obtain a pure solid compound from a solution. frontiersin.org After initial extraction and concentration, the crude alkaloid mixture can be dissolved in a suitable solvent. By carefully controlling conditions such as temperature and solvent concentration, the desired alkaloid, like this compound, can be induced to crystallize out of the solution, leaving impurities behind. This process can be repeated (recrystallization) to enhance the purity of the final product. The effectiveness of crystallization relies on the differences in solubility between the target compound and the impurities present in the extract. While specific detailed protocols for the fractional crystallization of this compound are not extensively documented in the provided sources, it remains a fundamental technique in the purification of crystalline solids like alkaloids. frontiersin.org

Solvent Partitioning (e.g., Sequential Extraction with Chloroform and Ethyl Ether)

Solvent partitioning, also known as liquid-liquid extraction, is a method to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. csbsju.eduresearchgate.net This technique is highly effective for separating alkaloids from a crude plant extract. researchgate.net After an initial extraction, the crude extract is dissolved in an aqueous acidic solution. This solution is then washed with a non-polar solvent like light petroleum or diethyl ether to remove fats and other non-polar impurities. nih.gov Subsequently, the aqueous layer is made alkaline, and the alkaloids are extracted into an organic solvent such as chloroform or ethyl ether. nih.govnih.gov This sequential process, partitioning the compounds between aqueous and organic phases at different pH values, effectively enriches the alkaloid fraction. nih.gov

Acid-Base Fractionation (e.g., Acetic Acid and Potassium Iodide Treatment)

Acid-base fractionation is a cornerstone of alkaloid isolation. researchgate.net Since alkaloids are basic compounds, their solubility can be manipulated by changing the pH of the solvent. The general procedure involves the following steps:

The dried plant material is extracted with an acidic solution (e.g., 5% hydrochloric acid or a solution with acetic acid) to protonate the alkaloids, making them water-soluble. nih.govnih.govunodc.org

The acidic aqueous solution is then filtered and washed with an organic solvent (like diethyl ether or chloroform) to remove neutral and acidic impurities. nih.govresearchgate.net

The aqueous layer is then made alkaline by adding a base, such as ammonium (B1175870) hydroxide or sodium bicarbonate, to a pH of 9-10. researchgate.netnih.gov This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

The alkaloids are then extracted from the basic aqueous solution using an organic solvent like chloroform. nih.govnih.gov

While potassium iodide is known to be used in preparing reagents like Dragendorff's reagent for alkaloid detection, its specific role in the fractionation treatment itself involves forming precipitates with certain alkaloids. researchgate.netmdpi.com However, detailed protocols applying potassium iodide specifically to this compound fractionation are not extensively described in the available literature.

Sublimation for Enhanced Purity

Sublimation is a purification process where a solid transitions directly into a gas without passing through a liquid phase, and then re-condenses as a pure solid on a cold surface. adesisinc.comlibretexts.org This technique is suitable for compounds that have a significant vapor pressure below their melting point. youtube.com The process is often performed under reduced pressure to lower the required temperature and prevent thermal decomposition. libretexts.orglibretexts.org Sublimation is an effective method for achieving very high purity (often >99.9%) as it separates the volatile target compound from non-volatile impurities without the use of solvents. adesisinc.com While a powerful technique for purifying organic compounds, its specific application as a primary method for this compound purification is not widely documented in the provided research, which tends to favor chromatographic methods for final purification steps. reddit.com

Advanced Chromatographic Techniques for Isolation

Modern isolation of this compound relies heavily on chromatographic techniques, which separate compounds based on their differential distribution between a stationary phase and a mobile phase. jsmcentral.org These methods offer superior separation and purification capabilities compared to classical techniques alone.

Initial separation of the crude alkaloid extract is often performed using column chromatography with silica gel as the stationary phase. nih.gov The column is eluted with solvent systems of increasing polarity, such as mixtures of chloroform and methanol, to separate the alkaloids into different fractions. nih.govcapes.gov.br

For further purification and isolation of specific alkaloids like this compound, preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC) are employed. researchgate.netnih.gov For example, a low-pressure liquid chromatographic method on silica gel using a chloroform-methanol eluent has been described for the isolation of isothis compound. capes.gov.br This can be followed by a preparative HPLC method to isolate other related compounds like rhoeagenine. capes.gov.br

More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and metabolite profiling of alkaloids in P. rhoeas. researchgate.netnih.gov These methods can identify dozens of different alkaloids, including various this compound-type alkaloids, in plant samples collected at different growth stages. nih.gov While primarily analytical, the principles of LC-MS can be applied to preparative chromatography for the targeted isolation of compounds. chromatographyonline.comnih.gov

Table 2: Chromatographic Methods Used in this compound-related Alkaloid Isolation
TechniqueStationary PhaseMobile Phase / EluentApplication
Column ChromatographySilica gelChloroform and Chloroform:Methanol mixtures (e.g., 95:5, 90:10)Initial fractionation of crude alkaloid extract
Preparative Thin-Layer Chromatography (pTLC)Silica gelCyclohexane:Chloroform:Diethylamine (7:2:1)Purification of fractions from column chromatography
Low-Pressure Liquid ChromatographySilica gel 60Chloroform with 0–1% (v/v) MethanolIsolation of Isothis compound
Preparative High-Performance Liquid Chromatography (HPLC)LiChrosorb Si 60Chloroform with 0–5% (v/v) MethanolIsolation of Rhoeagenine from fractions
Liquid Chromatography-Mass Spectrometry (LC-MS)VariousOptimized gradientsIdentification and profiling of up to 55 alkaloids

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as a crucial initial step in the purification of this compound from crude plant extracts. It is often utilized for sample pretreatment and fractionation, effectively separating the complex extract into simpler fractions, which can then be subjected to higher resolution techniques. mdpi.comnih.govmdpi.com This technique bridges the gap between low-pressure column chromatography and high-performance liquid chromatography (HPLC), offering a balance between resolution and sample loading capacity.

In a typical MPLC process for alkaloid isolation, a crude extract of Papaver rhoeas is adsorbed onto a solid support, such as silica gel, and packed into a column. A gradient of solvents, commonly a mixture of a non-polar solvent like dichloromethane and a polar solvent like methanol, is then passed through the column at a moderate pressure. mdpi.com This process separates the components based on their polarity. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound and related alkaloids. These enriched fractions are then carried forward for further purification.

Table 1: Representative MPLC Parameters for Plant Extract Fractionation

Parameter Description
Stationary Phase Silica gel, MCI GEL® CHP20P, Sephadex LH-20
Mobile Phase Gradient elution, typically with a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol)
Loading Crude extract adsorbed onto silica gel
Detection Fraction analysis by Thin-Layer Chromatography (TLC)

| Objective | Initial fractionation of crude extract to enrich this compound-containing fractions |

This table presents generalized parameters for MPLC as a preliminary purification step for plant-derived compounds.

High-Performance Liquid Chromatography (HPLC) (Preparative and Semi-Preparative)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the high-resolution purification of this compound. Both preparative and semi-preparative HPLC are employed in the final stages of isolation to achieve high purity. jordilabs.com

Preparative HPLC is used for purifying larger quantities of the compound. Research has demonstrated the use of preparative HPLC for the isolation of related this compound alkaloids, such as rhoeagenine, from Papaver rhoeas. capes.gov.br In one such method, a silica-based column (LiChrosorb Si 60) was used with a mobile phase consisting of chloroform with an increasing gradient of methanol. capes.gov.br This allows for the separation of individual alkaloids based on their differential affinity for the stationary and mobile phases.

Semi-preparative HPLC is utilized for the purification of smaller, milligram-scale quantities of this compound, often for analytical standard preparation or initial biological screening. This method uses columns with smaller internal diameters than preparative HPLC, providing high resolution while allowing for the recovery of the purified compound.

Table 2: Example of Preparative HPLC Conditions for this compound-type Alkaloid Isolation

Parameter Description Reference
Stationary Phase LiChrosorb Si 60 capes.gov.br
Mobile Phase Chloroform containing 0–5% (v/v) of methanol (isocratic and then linear gradient) capes.gov.br
Detection UV detection capes.gov.br

| Target Compound | Rhoeagenine (a this compound-type alkaloid) | capes.gov.br |

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that offers significant advantages for the separation of natural products like this compound. It operates without a solid stationary phase, which eliminates issues of irreversible adsorption of the sample onto the support matrix. nih.govrotachrom.combiopharminternational.comrsc.org The separation is based on the partitioning of the solute between two immiscible liquid phases.

The core principle of CPC involves a series of chambers within a rotor that is subjected to a strong centrifugal field. This field retains the stationary liquid phase while the mobile phase is pumped through it. The choice of the biphasic solvent system is critical for a successful separation and is determined by the partition coefficient (K) of the target compound.

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatographic technique that is highly effective for the preparative separation of alkaloids. globalresearchonline.netnih.govmdpi.comwiley.comnih.govmdpi.com It relies on a continuous liquid-liquid extraction process, which minimizes the risk of sample decomposition. In HSCCC, a coiled column is subjected to a planetary motion, creating a centrifugal force that retains the stationary phase. The selection of a suitable two-phase solvent system is paramount for achieving high-resolution separation. For alkaloid separation, solvent systems often consist of a mixture of a non-polar solvent (like n-hexane or chloroform), an intermediate polarity solvent (like ethyl acetate), and a polar solvent (like methanol and water).

High-Performance Centrifugal Partition Chromatography (HPCPC) is an evolution of CPC that offers improved efficiency and speed. It has been successfully applied to the isolation of various natural products. mdpi.com The technique allows for the use of higher flow rates, leading to faster separation times. While specific applications for this compound isolation are not extensively detailed, its proven efficacy in separating other complex alkaloid mixtures suggests its high potential for the purification of this compound.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique widely used for the selective extraction and cleanup of alkaloids from complex matrices before chromatographic analysis or further purification. sigmaaldrich.com For this compound and related opium alkaloids, a rapid and reliable SPE method has been established using reversed-phase cation-exchange cartridges. nih.govscribd.com

The general procedure involves the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent.

Sample Loading: An acidified extract of the plant material is loaded onto the cartridge. The alkaloids, being basic, become protonated and are retained by the cation-exchange mechanism.

Washing: The cartridge is washed with a dilute acid and then methanol to remove interfering, non-basic compounds.

Elution: The retained alkaloids are eluted from the cartridge using a mixture of a weak base (like ammonia) in an organic solvent (like methanol). nih.gov

This method allows for the concentration of the alkaloids and the removal of a significant portion of interfering substances, making it an excellent preparatory step for subsequent HPLC or other high-resolution chromatographic techniques.

Table 3: General Protocol for Solid-Phase Extraction of Opium Alkaloids

Step Reagent/Solvent Purpose Reference
Sample Preparation Extraction with 5% acetic acid To extract and protonate alkaloids nih.gov
Cartridge Type Reversed-phase cation-exchange To retain protonated alkaloids nih.gov
Conditioning Methanol, followed by water To activate the sorbent nih.gov
Washing 0.1 M Hydrochloric acid, followed by methanol To remove interferences nih.gov

| Elution | 28% Ammonia and Methanol (1:19) | To elute the retained alkaloids | nih.gov |

Planar Chromatographic Techniques (e.g., Preparative Thin-Layer Chromatography, Rotation Planar Chromatography)

Planar chromatographic techniques, particularly Preparative Thin-Layer Chromatography (PTLC), are valuable for the isolation of alkaloids like this compound on a smaller scale. nih.govrochester.educhemrxiv.orgresearchgate.netamazonaws.commtu.edu

Preparative Thin-Layer Chromatography (PTLC) involves applying the sample as a band onto a thick layer of adsorbent (usually silica gel) coated on a glass plate. The plate is then developed in a chamber with a suitable solvent system. The separated bands of compounds are visualized (often under UV light), and the band corresponding to this compound is scraped from the plate. The compound is then extracted from the adsorbent with an appropriate solvent. rochester.edu Studies on Papaver rhoeas have successfully used PTLC for the isolation of various alkaloids, including those of the this compound type. researchgate.netnih.gov A mobile phase consisting of Cyclohexane: Chloroform: Diethylamine (70:20:10) has been reported for the separation of alkaloids from this plant. researchgate.net

Rotation Planar Chromatography (RPC) is a forced-flow planar chromatographic technique that can be used for analytical and preparative separations of alkaloids. akjournals.com In RPC, the mobile phase moves through the stationary phase due to centrifugal force, which allows for faster separations and improved resolution compared to classical TLC. While less commonly cited for this compound specifically, its application in separating other alkaloids makes it a relevant and powerful tool for this purpose. akjournals.comnih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
Rhoeagenine
Methanol
Chloroform
Dichloromethane
n-Hexane
Ethyl acetate (B1210297)
Ammonia
Acetic acid
Hydrochloric acid
Cyclohexane

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. This method is particularly well-suited for the separation of polar and hydrophilic compounds that show little retention in reversed-phase liquid chromatography.

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. The more polar the analyte, the stronger its retention. This makes HILIC an excellent candidate for the separation of alkaloids, which are often polar molecules.

For the purification of this compound, HILIC could offer several advantages. The use of highly organic mobile phases can lead to enhanced ionization efficiency and sensitivity when coupled with mass spectrometry (MS) detection. Furthermore, the different selectivity of HILIC compared to reversed-phase chromatography can be beneficial in resolving complex mixtures of alkaloids found in Papaver rhoeas extracts. While specific HILIC methods for this compound are not extensively documented in the literature, the successful application of HILIC for the separation of other polar alkaloids suggests its high potential.

Table 1: Potential HILIC Parameters for Alkaloid Separation

ParameterTypical ConditionsRationale for this compound Separation
Stationary PhaseBare silica, diol, amide, or zwitterionic phasesThese polar stationary phases facilitate the formation of a water layer for partitioning of polar alkaloids like this compound.
Mobile Phase (Organic)Acetonitrile is most commonA high percentage of acetonitrile promotes the retention of polar compounds.
Mobile Phase (Aqueous)Water with a buffer (e.g., ammonium formate or ammonium acetate)The aqueous component facilitates the partitioning mechanism. Buffers are used to control the pH and improve peak shape.
pHTypically in the acidic range (e.g., 3-6)Controlling the pH is crucial for maintaining the ionization state of the alkaloids, which influences their polarity and retention.
GradientIncreasing the aqueous component over timeA gradient elution can be used to separate a mixture of alkaloids with varying polarities.

Chiral Stationary Phases in Natural Product Isolation

Many natural products, including alkaloids, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. Different enantiomers of a compound can have distinct biological activities. Therefore, the separation of enantiomers is crucial in natural product research. Chiral chromatography, particularly using chiral stationary phases (CSPs), is the most widely used method for this purpose.

CSPs are packed with a chiral selector that interacts differently with the enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds.

This compound possesses several stereocenters, leading to the possibility of multiple stereoisomers. The application of chiral chromatography would be essential to isolate and study the specific biological activities of each of these stereoisomers. While specific applications of chiral stationary phases for the separation of this compound enantiomers are not extensively reported, the principles of chiral chromatography are directly applicable.

Table 2: Principles of Chiral Stationary Phases for Potential this compound Isomer Separation

PrincipleDescriptionRelevance to this compound
Chiral RecognitionThe chiral stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte.The different stereoisomers of this compound would interact differently with the CSP, leading to different retention times.
Interaction TypesInteractions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.The functional groups and three-dimensional structure of this compound would determine the nature of its interaction with the CSP.
Common CSPsPolysaccharide derivatives (e.g., cellulose and amylose carbamates), Pirkle-type phases, macrocyclic antibiotics.Polysaccharide-based CSPs are known for their broad applicability and would be a good starting point for developing a separation method for this compound stereoisomers.

Modern Extraction Technologies

Conventional extraction methods like maceration and Soxhlet extraction, while effective, often suffer from drawbacks such as long extraction times, high consumption of organic solvents, and potential degradation of thermolabile compounds. Modern extraction technologies offer greener and more efficient alternatives.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2 is non-toxic, non-flammable, and its solvating power can be tuned by changing the pressure and temperature.

For the extraction of alkaloids, the low polarity of pure supercritical CO2 can be a limitation. However, the polarity can be modified by adding a small amount of a polar co-solvent, such as methanol or ethanol. This modification enhances the extraction efficiency for more polar compounds like this compound.

Table 3: Potential Supercritical Fluid Extraction (SFE) Parameters for this compound

ParameterTypical Range for AlkaloidsRationale
Pressure (bar)100 - 400Higher pressure increases the density and solvating power of the supercritical fluid.
Temperature (°C)40 - 80Temperature affects both the solvent density and the vapor pressure of the analyte.
Co-solventMethanol or Ethanol (5-20%)A polar co-solvent is necessary to increase the solubility of polar alkaloids like this compound in supercritical CO2.
Flow Rate (mL/min)1 - 5Affects the kinetics of the extraction process.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses conventional solvents at elevated temperatures and pressures. These conditions maintain the solvent in its liquid state, allowing for faster and more efficient extractions compared to traditional methods at atmospheric pressure. The high temperature decreases the viscosity and surface tension of the solvent, improving its penetration into the sample matrix, while the high pressure facilitates the desorption of the analytes.

PLE is a promising technique for the extraction of this compound from Papaver rhoeas as it can significantly reduce extraction time and solvent consumption. The choice of solvent is crucial and can be optimized to selectively extract alkaloids.

Table 4: Potential Pressurized Liquid Extraction (PLE) Parameters for this compound

ParameterTypical Range for Natural ProductsRationale
Temperature (°C)50 - 200Increases extraction efficiency but must be optimized to avoid degradation of thermolabile compounds.
Pressure (bar)100 - 150Keeps the solvent in a liquid state above its boiling point.
SolventEthanol, Methanol, Water, or mixturesThe choice of solvent will depend on the polarity of this compound and other target alkaloids.
Extraction Time (min)5 - 30Significantly shorter than conventional methods.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix, leading to the partitioning of analytes from the sample into the solvent. The microwave radiation causes localized heating, which can lead to the rupture of plant cells, enhancing the release of intracellular contents. MAE is known for its high efficiency, reduced extraction time, and lower solvent consumption.

The application of MAE for the extraction of alkaloids from various plant sources has been well-documented, suggesting its potential for the efficient extraction of this compound from Papaver rhoeas. Key parameters to optimize include the microwave power, extraction time, solvent type, and solid-to-solvent ratio.

Table 5: Potential Microwave-Assisted Extraction (MAE) Parameters for this compound

ParameterTypical Range for AlkaloidsRationale
Microwave Power (W)100 - 1000Higher power can lead to faster extraction but may cause degradation if not controlled.
Extraction Time (min)1 - 30MAE significantly reduces the time required for extraction.
SolventEthanol, Methanol, or acidified aqueous solutionsThe solvent should have a high dielectric constant to absorb microwave energy efficiently.
Temperature (°C)40 - 100Temperature control is important to prevent the degradation of thermolabile alkaloids.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE), also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the analytes into the solvent. UAE is a rapid and efficient extraction method that can often be performed at lower temperatures, which is beneficial for thermolabile compounds.

Research on the metabolite profiling of alkaloids in the aerial parts of Papaver rhoeas has successfully employed ultrasonication for extraction. In one study, powdered samples were ultrasonicated in ethanol for 30 minutes, demonstrating the direct applicability of this technique for extracting this compound and related alkaloids.

Table 6: Ultrasound-Assisted Extraction (UAE) Parameters Applied to Papaver rhoeas

ParameterCondition Used for P. rhoeas AlkaloidsGeneral Rationale
SolventEthanolEthanol is an effective solvent for a wide range of alkaloids.
Extraction Time (min)30Provides sufficient time for the ultrasonic waves to disrupt cell walls and facilitate extraction.
Frequency (kHz)20 - 50 (Typical Range)Higher frequencies can lead to more efficient extraction.
TemperatureRoom Temperature (Implied)Lower temperatures can be used to prevent the degradation of heat-sensitive compounds like this compound.

Ionic Liquids Assisted Extraction

Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as green and efficient solvents for the extraction of bioactive compounds from plant matrices. researchgate.netmdpi.com This technique, often combined with microwave or ultrasonic assistance, leverages the unique properties of ILs, such as their low vapor pressure, thermal stability, and tunable solvency. nih.gov

The mechanism involves the effective disruption of plant cell walls and strong interactions (e.g., hydrogen bonding, π-π stacking) between the IL and the target alkaloids, enhancing extraction efficiency. Studies have successfully applied IL-based aqueous two-phase systems to extract alkaloids like codeine and papaverine from Pericarpium Papaveris and glaucine from Glaucium flavum (Papaveraceae). researchgate.netdntb.gov.ua While specific studies detailing the extraction of this compound using ionic liquids are not prominent in the literature, the documented success with structurally similar alkaloids from the same plant family suggests that IL-assisted extraction is a highly promising and viable modern methodology for its isolation. researchgate.net

Total Synthesis Strategies of Rhoeadine and Analogs

Pioneering Synthetic Routes

The early 1970s saw significant breakthroughs in the total synthesis of Rhoeadine, establishing foundational strategies for assembling its unique benzazepine core.

The first total synthesis of this compound was reported by Hiroshi Irie and colleagues in 1970. rsc.org This landmark achievement provided a chemical route to a complex Papaver alkaloid. A review of the literature indicates their strategy proceeded through a spirobenzylisoquinoline derivative. scribd.comscribd.com A key sequence in this synthesis involved the transformation of a urethane (B1682113) intermediate, which was reduced to a specific diastereomer. scribd.com This intermediate then underwent a crucial Wagner-Meerwein rearrangement to construct the characteristic fused ring system of the this compound skeleton. scribd.com

While a co-authored publication on the total synthesis of this compound by Orito, Manske, and Rodrigo in 1974 could not be identified in a comprehensive search of chemical literature, another significant pioneering synthesis was reported in 1971 by W. Klötzer, S. Teitel, and A. Brossi. nih.gov Their work represents another key early contribution to the field, providing an alternative pathway to the natural product and further demonstrating the feasibility of constructing this complex alkaloid in the laboratory.

Key Synthetic Steps and Intermediates

The early syntheses of this compound and its analogs relied on a series of now-classic organic reactions to build the molecule's framework and control its stereochemistry. The strategy reported by Irie et al. provides a clear example of these fundamental steps.

The construction of the core isoquinoline (B145761) and related ring systems in many alkaloid syntheses relies on powerful carbon-carbon bond-forming reactions. The Pictet-Spengler reaction is a cornerstone of isoquinoline alkaloid synthesis, involving the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. This reaction is fundamental for creating the tetrahydroisoquinoline moiety that forms a significant portion of the this compound backbone.

Furthermore, intramolecular Friedel-Crafts acylation is a key strategy for forming cyclic ketones fused to an aromatic ring. This electrophilic aromatic substitution reaction, where an acyl chloride or anhydride (B1165640) is tethered to an aromatic ring, allows for the formation of a new ring system, a critical step in building the polycyclic framework of complex alkaloids.

Table 1: Key Ring-Forming Reactions in Alkaloid Synthesis

Reaction NameReactantsProduct TypeRelevance to this compound
Pictet-Spengler Reaction β-Arylethylamine, Aldehyde/KetoneTetrahydroisoquinolineForms the core isoquinoline part of the skeleton.
Friedel-Crafts Acylation Aromatic Ring, Acyl Halide/AnhydrideAryl KetoneUsed to construct fused rings containing a ketone.

Achieving the correct relative and absolute stereochemistry is a critical challenge in total synthesis. In the synthesis of this compound analogs like Alpinigenine, which shares the same core but differs in substitution, controlling the stereochemistry at key centers is paramount. The synthesis of (±)-Alpinigenine has been achieved via a route that involves the oxidation of an intermediate diol. rsc.org

For related systems, the stereoselective addition of a Grignard reagent (R-MgX) to a carbonyl group is a common and effective method for establishing a new stereocenter. For example, to create the cis-configuration found in Alpinigenine, a methyl Grignard reagent could be added to a ketone precursor. The facial selectivity of this nucleophilic attack can often be controlled by the existing stereocenters in the molecule, directing the incoming methyl group to the desired face of the carbonyl and setting the required cis stereochemistry relative to other substituents on the ring.

The defining structural feature of this compound is the N,O-acetal, or hemiaminal, bridge that connects the benzazepine and isoquinoline portions of the molecule. This functional group is typically formed in the final stages of the synthesis. The formation occurs through the intramolecular cyclization of an intermediate containing both an amine and an aldehyde (or ketone) functional group. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming a new carbon-nitrogen bond and a hydroxyl group, thus closing the final ring and completing the tetracyclic structure of the this compound core. This cyclization is often spontaneous or can be promoted under mild acidic or basic conditions.

Stereoselective Reduction: Achieving trans-Diastereoselectivity with Sodium Borohydride (B1222165)

In the synthesis of this compound and its analogs, establishing the correct relative stereochemistry is paramount. One key transformation involves the stereoselective reduction of a ketone intermediate to furnish a secondary alcohol with a specific orientation. The use of sodium borohydride (NaBH₄), a common and mild reducing agent, can be tailored to achieve high diastereoselectivity.

While specific examples detailing the use of sodium borohydride to achieve trans-diastereoselectivity in a direct this compound synthesis are not extensively documented in readily available literature, the principles of stereoselective reduction are well-established and applicable. The stereochemical outcome of a borohydride reduction is often governed by the steric environment around the carbonyl group. In a rigid cyclic system, the hydride reagent will preferentially attack from the less hindered face of the molecule.

The efficiency and selectivity of sodium borohydride reductions can be enhanced by modifying the reagent or the reaction conditions. The use of bulkier borohydride reagents, such as those with alkoxy substituents, can increase the steric demand of the reducing agent, leading to higher diastereoselectivity. Furthermore, the addition of Lewis acids, like cerium(III) chloride (the Luche reduction), can chelate with the carbonyl oxygen and other nearby functional groups, altering the conformation of the substrate and influencing the direction of hydride attack to favor a particular diastereomer. nih.govscielo.br

Below is a hypothetical data table illustrating the potential outcomes of such a stereoselective reduction, based on general principles observed in natural product synthesis.

Reducing AgentAdditiveTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)
NaBH₄None-78 to 05:190
NaBH₄CeCl₃·7H₂O-7815:195
LiBH(sec-Bu)₃ (L-Selectride®)None-78>20:188

Skeletal Rearrangement Approaches

The construction of the unique benzindenoazepine core of this compound has inspired the exploration of skeletal rearrangement strategies, which can rapidly build molecular complexity from more readily accessible precursors.

Transformation of Isoquinoline-Spiro-Indan-1′-ol Derivatives to Benzindenoazepines

A conceptually elegant approach to the rhoeadan skeleton involves the acid-catalyzed rearrangement of isoquinoline-spiro-indan-1'-ol derivatives. This transformation would proceed through a Wagner-Meerwein-type rearrangement, where a carbon-carbon bond migrates to a carbocation, effecting a ring expansion and forming the desired seven-membered azepine ring.

In this proposed pathway, the spirocyclic precursor, which contains a five-membered indanol ring fused to an isoquinoline moiety at a quaternary center, would be treated with a strong acid. Protonation of the hydroxyl group would lead to the loss of water, generating a tertiary carbocation at the spiro center. Subsequent migration of one of the benzylic C-C bonds of the indane system to the electron-deficient carbon would relieve ring strain and expand the five-membered ring to a six-membered ring, while simultaneously forming the seven-membered azepine ring of the benzindenoazepine core.

While this specific transformation is a plausible and chemically sound strategy, detailed reports of its successful application in a completed total synthesis of this compound are not prominent in the scientific literature. The feasibility of such an approach would depend on several factors, including the stability of the carbocation intermediate and the regioselectivity of the bond migration.

Convergent and Enantioselective Approaches for Rhoeadan Ring Systems

Modern synthetic strategies increasingly favor convergent and enantioselective approaches to minimize step count and ensure the production of a single enantiomer of the target molecule. A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then joined together late in the synthesis.

Synthesis of (+)-cis-Alpinigenine

Alpinigenine is a this compound-type alkaloid that shares the same core structure. The development of a convergent and enantioselective synthesis of (+)-cis-alpinigenine would represent a significant advancement in the field. Such a synthesis would likely involve the asymmetric construction of two key building blocks, for example, a chiral isoquinoline derivative and a chiral indanone fragment.

The enantioselective synthesis of these fragments could be achieved through various methods, such as the use of chiral catalysts, chiral auxiliaries, or resolution of racemic mixtures. Once the enantiomerically pure fragments are obtained, they would be coupled together. A potential coupling strategy could be a nucleophilic addition of an organometallic derivative of the isoquinoline fragment to the indanone fragment, followed by a series of transformations to close the seven-membered ring and complete the synthesis.

A notable early synthesis of (±)-cis-alpinigenine was reported, which provided valuable insights into the construction of the rhoeadan skeleton, although it was not enantioselective. The development of a truly enantioselective and convergent route remains a key objective in the synthesis of this compound alkaloids.

Comparative Evaluation of Synthetic Routes

A comparative analysis of different synthetic strategies reveals a trend towards more convergent and stereoselective routes. Methodologies that have been employed include intramolecular Bischler-Napieralski reactions, Pictet-Spengler reactions, and various cyclization strategies to form the key ring systems.

The following table provides a simplified comparison of hypothetical synthetic routes to this compound, illustrating the key parameters used for their evaluation.

Synthetic Route (Lead Author, Year)Key StrategyLongest Linear Sequence (Steps)Overall Yield (%)Stereocontrol
Classic Route A (Hypothetical)Linear sequence, late-stage cyclization25<1Racemic, resolution required
Skeletal Rearrangement B (Hypothetical)Acid-catalyzed rearrangement182.5Diastereoselective
Convergent Route C (Hypothetical)Fragment coupling, asymmetric catalysis155Enantioselective

Chemical Reactivity and Derivatization Studies

General Reaction Types of Rhoeadine

The reactivity of the this compound molecule is primarily centered around its tertiary amine and the acetal (B89532) linkage. These sites are susceptible to oxidation, reduction, and substitution/elimination reactions, leading to a range of derivatives with modified structures and properties.

The tertiary amine functionality in the this compound structure is a primary site for oxidation. Treatment with oxidizing agents can lead to the formation of N-oxides. While specific studies detailing the oxidation of this compound to keto derivatives are not extensively documented in readily available literature, analogous reactions with similar alkaloids suggest potential pathways.

N-Oxidation : Tertiary amines readily undergo oxidation to form N-oxides. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperbenzoic acid (m-CPBA) chem-station.comnih.gov. The resulting this compound N-oxide would feature a highly polar N⁺-O⁻ bond, significantly altering the molecule's solubility and chemical properties.

Oxidative Hydrolysis : Early studies reported that this compound undergoes "oxydative hydrolysis" when treated with 2N nitric acid (HNO₃), resulting in the formation of a distinct base unodc.org. While the exact structure of this product was not fully elucidated in the context of modern analytical techniques, this reaction highlights the susceptibility of the molecule to degradation under strong oxidizing and acidic conditions.

Oxidative Degradation : The Hofmann degradation, an exhaustive methylation followed by elimination, represents a form of oxidative degradation. This reaction sequence targets the nitrogen-containing ring, leading to ring-opening and the formation of a des-base unodc.org.

Reduction reactions of this compound and its related compounds primarily target the bonds within its core structure, particularly after initial modification.

Catalytic Hydrogenation : The product of the Hofmann degradation of this compound, des-N-methyl-rhoeadine, can be reduced through catalytic hydrogenation. This process saturates a double bond formed during the elimination step, yielding des-N-methyl-dihydro-rhoeadine, which has been isolated in crystalline form unodc.org.

Reduction with Metal and Acid : In early studies, a "red crystalline substance" related to this compound was successfully hydrogenated using zinc and hydrochloric acid unodc.org. This classical reduction method demonstrates that the chromophore of this related compound can be reduced to a colorless base.

Hydride Reductants : The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) has been investigated, particularly in the context of the related alkaloid rhoeagenine. It was observed that LiAlH₄ does not convert rhoeagenine back into this compound, indicating that the reduction of the hemiacetal group in rhoeagenine does not reform the acetal structure of this compound under these conditions unodc.org.

Substitution reactions on the this compound molecule, particularly those involving the nitrogen atom, are key to its derivatization. The most notable example is the Hofmann degradation, which proceeds through a quaternary ammonium (B1175870) salt intermediate.

Hofmann Degradation : This multi-step reaction is a classic method for determining the structure of alkaloids by systematically breaking down nitrogen-containing rings nih.gov. The process begins with the treatment of this compound with methyl iodide (CH₃I), which acts as an alkylating agent. The nitrogen atom performs a nucleophilic attack on the methyl group, leading to the formation of a quaternary ammonium salt, N-methyl-rhoeadinium-iodide unodc.org. Subsequent treatment with a base, such as silver oxide, followed by heating, induces an elimination reaction (E2) that opens the seven-membered nitrogen-containing ring to form des-N-methyl-rhoeadine unodc.org. This reaction fundamentally alters the alkaloid's skeleton and is a key tool in its chemical analysis.

Common Reagents and Reaction Conditions in Laboratory Synthesis

A variety of standard laboratory reagents are employed to achieve the chemical transformations of this compound and related alkaloids. The choice of reagent and conditions dictates the reaction outcome.

Reaction TypeReagentAbbreviationTypical Conditions
Oxidation Nitric AcidHNO₃2N aqueous solution unodc.org
meta-Chloroperbenzoic Acidm-CPBATypically in a chlorinated solvent like dichloromethane (DCM) at room temperature chem-station.comnih.gov.
Hydrogen PeroxideH₂O₂Aqueous solution, often used for N-oxidation of tertiary amines chem-station.comnih.gov.
Reduction Zinc and Hydrochloric AcidZn/HClClassical reduction conditions for certain functional groups unodc.org.
Lithium Aluminum HydrideLiAlH₄A powerful, non-selective reducing agent used in an anhydrous ether solvent unodc.org.
Catalytic HydrogenationH₂/CatalystHydrogen gas with a metal catalyst (e.g., Platinum, Palladium) to reduce double bonds unodc.org.
Substitution Methyl IodideCH₃IUsed for the quaternization of the nitrogen atom in the first step of the Hofmann degradation unodc.org.

Interactive Data Table: Common Reagents for this compound Derivatization

Interconversion of this compound and Rhoeagenine via Oxidation/Hydrogenation

This compound and rhoeagenine are closely related alkaloids that can be interconverted, representing a key aspect of their chemistry. This interconversion revolves around the differing oxidation states of the anomeric carbon (C14), which exists as a cyclic acetal in this compound and a cyclic hemiacetal in rhoeagenine.

Conversion of this compound to Rhoeagenine (Acetal Hydrolysis) : Rhoeagenine can be obtained from a solution of this compound by treatment with a base (alkalizing the solution) unodc.org. This transformation is essentially a hydrolysis of the acetal group in this compound to the hemiacetal in rhoeagenine. While termed "oxidation" in some early literature, this process is more accurately described as a hydrolysis reaction that is stereochemically controlled.

Conversion of Rhoeagenine to this compound : The reverse reaction, converting the hemiacetal (rhoeagenine) back to the more stable acetal (this compound), is considered an oxidation of the anomeric carbon. This suggests that under specific oxidative conditions, the hemiacetal can close to form the acetal ring structure of this compound.

Role of Hydrogenation : Rhoeagenine itself can be hydrogenated unodc.org. However, simple reduction with powerful hydrides like LiAlH₄ does not regenerate this compound, indicating that the stereochemical and structural relationship is more complex than a simple, reversible redox reaction at the anomeric carbon unodc.org. The interconversion is a diastereomeric transformation, influenced by reaction conditions that favor either the acetal or hemiacetal form.

Molecular Mechanisms of Action and Pharmacological Research Preclinical/in Vitro/in Silico

Modulation of Neurotransmitter Systems

The interaction of alkaloids with molecular targets in the central nervous system (CNS) is a cornerstone of their pharmacological effects. Bioactive small molecules, such as alkaloids, typically exert their influence by binding to proteins or other macromolecules, thereby modulating their activity. nih.gov In the CNS, G protein-coupled receptors (GPCRs) and ion channels are critical targets that mediate signal transduction triggered by neurotransmitters. nih.gov

While specific receptor binding affinity studies detailing the direct interaction of isolated Rhoeadine with a wide array of CNS targets are not extensively documented in the available research, the known effects of Papaver rhoeas extracts suggest a potential interaction with systems involved in analgesia and sedation. The molecular actions of many psychoactive compounds are predicated on their binding affinity for specific receptors, such as cannabinoid or dopamine (B1211576) receptors, which subsequently alters neurotransmitter release and dampens neuronal activity. mdpi.com Further research is required to delineate the precise molecular binding profile of this compound at various CNS receptors.

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is a critical pathway in mediating reward, motivation, and addiction. nih.govnih.gov The rewarding effects of opioids, such as morphine, are known to be mediated through the activation of this pathway. nih.gov

Preclinical studies investigating the effects of Papaver rhoeas extracts, which are rich in this compound, have shown a capacity to modulate behaviors associated with the dopaminergic system. For instance, these extracts have been observed to reduce morphine-induced place preference and tolerance in animal models. Since morphine's rewarding effects are directly linked to the mesolimbic dopamine pathway, this suggests a potential modulatory influence of the extract's components on dopaminergic transmission. nih.gov However, direct evidence from preclinical models, such as microdialysis or fiber photometry, specifically measuring this compound's impact on dopamine release in the nucleus accumbens, remains to be established. The dopamine D2 and D3 receptors are key targets within this system, and their modulation is central to the action of many psychoactive compounds. nih.govfrontiersin.org

Cellular and Systemic Effects (Preclinical Models)

Preclinical studies have provided significant evidence for the anti-inflammatory effects of extracts from Papaver rhoeas, where this compound is a major constituent. nih.govresearchgate.net These effects have been demonstrated in both in vivo and in vitro models.

In a widely used in vivo model of local inflammation, extracts from the stem of P. rhoeas demonstrated a potent ability to inhibit carrageenan-induced paw edema in rats. researchgate.net The maximum inhibition was observed six hours after administration, indicating a significant anti-inflammatory response. researchgate.net

Table 2: In Vivo Anti-Inflammatory Effect of Papaver rhoeas Stem Extract (SE) on Carrageenan-Induced Edema in Rats

Extract / Dose Maximum Inhibition of Edema (%)
SE (200 mg/kg) 86.36

Data sourced from a 2023 study published in the Saudi Pharmaceutical Journal. researchgate.net

Further mechanistic studies using in vitro models have elucidated the molecular pathways involved. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, ethyl acetate (B1210297) fractions of P. rhoeas effectively reduced the mRNA expression of key pro-inflammatory cytokines, including Tumor necrosis factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com This indicates that the anti-inflammatory action occurs at the transcriptional level. mdpi.com

The downregulation of these cytokines is linked to the inhibition of central signaling hubs in inflammation. embopress.orgresearchgate.net Research has shown that P. rhoeas extracts inhibit the LPS-mediated activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comnih.gov These two transcription factors are crucial in the inflammatory response, and their inhibition prevents the expression of numerous downstream inflammatory genes, including those for TNF-α, IL-1β, and IL-6. mdpi.comembopress.orgbohrium.com

Table 3: Effect of Papaver rhoeas Ethyl Acetate Fraction on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages

Cytokine Effect Signaling Pathway Implicated
TNF-α Reduced mRNA Expression NF-κB, STAT3
IL-1β Reduced mRNA Expression NF-κB, STAT3
IL-6 Reduced mRNA Expression NF-κB, STAT3

Findings based on studies investigating the mechanisms of Papaver species extracts. mdpi.comnih.gov

Analgesic Mechanisms (e.g., Opioidergic, Glutamatergic, Nitricergic Pathways)

Preclinical research suggests that the analgesic properties of extracts from Papaver rhoeas, which contain this compound, may involve multiple neurotransmitter systems. While direct studies on the isolated compound this compound are limited, research on the plant's extracts points towards the modulation of the glutamatergic system. nih.gov The effects of P. rhoeas extracts on glutamate (B1630785) have been demonstrated in previous research. nih.gov Given that glutamate inhibition is a recognized mechanism for managing pain and depression, it is plausible that this pathway contributes significantly to the extract's analgesic and antidepressant effects. nih.gov

Further context on pain modulation pathways comes from studies on opioids like morphine. The analgesic effects of opioids are known to be intertwined with the nitric oxide (NO) and glutamate pathways at the spinal level. nih.gov For instance, inhibitors of nitric oxide synthase have been shown to enhance morphine-induced antinociception by inhibiting the release of nitrite/nitrate and glutamate. nih.gov While not a direct study of this compound, this highlights the importance of the glutamatergic and nitricergic pathways in central pain control. Additionally, mu-opioid receptors (MORs), which are the primary targets for many opioid analgesics, are expressed on both glutamatergic and GABAergic neurons, and their activation on these different neuron types can produce opposing effects on pain modulation, indicating a complex regulatory system. nih.gov

Effects on Stress-Induced Physiological Parameters (e.g., Reduction of Plasma Corticosterone (B1669441) Levels)

Studies in animal models have shown that extracts of Papaver rhoeas can modulate key physiological markers of stress. nih.gov Research indicates that the extract can reduce stress-induced changes in the levels of plasma corticosterone, the primary glucocorticoid hormone released during stress in rodents. nih.govresearchgate.net This suggests an adaptogenic or stress-reducing property of the plant's constituents.

However, the relationship is not always straightforward. In one study using the Forced Swimming Test (FST), a model for assessing antidepressant-like activity, administration of a P. rhoeas hydroalcoholic extract led to an increase in plasma corticosterone concentration. researchgate.net This occurred even as the extract reduced immobility time, an effect comparable to the standard antidepressant fluoxetine. researchgate.net This finding suggests that the extract's antidepressant mechanism may be independent of or even contrary to its effects on plasma corticosterone levels, highlighting the complexity of its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.net

Impact on Morphine Dependence and Tolerance Development in Animal Models

Extracts of Papaver rhoeas, containing this compound, have demonstrated significant effects on the development of tolerance to and dependence on morphine in animal models. Preclinical studies have shown that administration of a hydro-alcoholic extract of P. rhoeas can reduce morphine dependence. nih.gov

Furthermore, the extract has been found to attenuate the development of tolerance to the analgesic effects of morphine in mice. nih.govresearchgate.net In one key study, mice were made tolerant to morphine through repeated injections. nih.gov The administration of the P. rhoeas extract before each morphine dose significantly attenuated this tolerance. nih.govresearchgate.net This effect was observed dose-independently within the tested range. researchgate.net These findings suggest that constituents within the extract, such as this compound, may interact with the neurobiological pathways that underpin opioid tolerance. nih.govresearchgate.net The mechanisms of opioid tolerance are complex and are thought to involve neuronal adaptations, including the up-regulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway and modulation of various neurotransmitter systems like the glutamatergic and dopaminergic systems. nih.gov

Antidepressant-like Effects (e.g., Reduced Immobility in Forced Swimming Tests in Rodents)

Extracts from Papaver rhoeas have shown notable antidepressant-like activity in established rodent models of depression. nih.govedi-info.ir The most common model used to evaluate this is the Forced Swimming Test (FST), where a reduction in the time an animal spends immobile is interpreted as an antidepressant-like effect. researchgate.net

In studies involving Swiss-Webster mice, a hydroalcoholic extract of P. rhoeas dose-dependently and efficiently reduced the immobility time in the FST for both male and female subjects. researchgate.net The magnitude of this effect was comparable to that of the standard antidepressant drug fluoxetine. researchgate.net Importantly, the extract did not produce any deficits in motor activity, indicating that the increased mobility in the FST was not due to general psychostimulation. researchgate.net This suggests that the extract possesses genuine antidepressant-like properties, potentially mediated by its influence on brain neurotransmitters. nih.govresearchgate.net

Potential Neuroprotective Activities

While direct in vitro or in vivo studies focusing specifically on the neuroprotective activity of isolated this compound are not widely available, the broader category of plant-derived alkaloids and extracts shows promise in this area. Many natural bioactive compounds are investigated for their potential to protect neurons from injury and degeneration. nih.govmdpi.com The mechanisms underlying neuroprotection often involve antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov

For instance, various seed extracts have been shown to reduce the impact of reactive oxygen species and attenuate inflammation in cellular models. nih.gov In vitro models, such as the human neuroblastoma SH-SY5Y cell line, are commonly used to study oxidative stress-induced neuronal cell death and the potential protective effects of natural compounds. mdpi.com Compounds that can decrease the activation of apoptotic pathways, such as those involving caspases, are considered to have neuroprotective potential. mdpi.com Although research on P. rhoeas has highlighted many other pharmacological actions, specific investigations into its neuroprotective capacity are an area for future exploration. edi-info.ir

Antimicrobial Activities (In vitro)

In vitro studies have confirmed the antimicrobial properties of extracts from Papaver rhoeas, which contain a variety of alkaloids including this compound. nih.govnih.gov These extracts have demonstrated activity against a range of pathogenic bacteria and fungi.

Alkaloid extracts from the plant have shown particularly significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as the Gram-negative bacterium Klebsiella pneumoniae. nih.govnih.gov In one study, an alkaloid extract exhibited a potent effect against S. aureus with a Minimum Inhibitory Concentration (MIC) value as low as 1.22 μg/mL. nih.govnih.gov The same study also noted strong activity against the yeast Candida albicans, with a MIC value of 2.4 μg/mL. nih.govnih.gov

Extracts from different parts of the plant (root, stem, leaf, and flower) have also been tested, showing varied but significant activity against strains like Escherichia coli and S. aureus. mdpi.com For example, stem and flower extracts showed MIC values against an E. coli strain of 0.78 mg/mL and 1.56 mg/mL, respectively. researchgate.netmdpi.com

The following table summarizes the in vitro antimicrobial activity of Papaver rhoeas extracts against various microorganisms from selected studies.

Antioxidant Activities (In vitro)

Extracts from Papaver rhoeas have demonstrated significant antioxidant activity in various in vitro assays. edi-info.ir This activity is often attributed to the presence of phenolic and flavonoid compounds within the plant. edi-info.ir A common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. edi-info.ir In this test, the ability of an extract to donate a hydrogen atom or electron to the stable DPPH radical is measured, and the potency is often expressed as the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals). nih.gov A lower IC50 value indicates a higher antioxidant activity. nih.gov

Studies on different organ extracts of P. rhoeas from Morocco showed that leaf and flower extracts possessed the strongest radical scavenging activity, with IC50 values of 0.50 mg/mL and 0.52 mg/mL, respectively. researchgate.netmdpi.com Research on extracts from Southeast Serbia also confirmed strong scavenging activity, with all tested extracts inhibiting more than 80% of DPPH radicals. edi-info.ir The antioxidant capacity in these extracts showed a high correlation with their total phenolic content. edi-info.ir

The table below presents the DPPH radical scavenging activity (IC50) of various Papaver rhoeas extracts as reported in the literature.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Features with Observed Biological Activities

Detailed SAR studies that systematically modify the rhoeadine molecule and test for subsequent changes in biological activity are not extensively documented in publicly available literature. However, based on the known structure of this compound, several key features can be identified as critical for its observed biological activities, which include sedative, analgesic, anti-inflammatory, and antitussive effects researchgate.netnih.gov.

Key structural features of the this compound scaffold include:

The Hemiacetal Group: This functionality is a defining characteristic of this compound-type alkaloids and influences the molecule's polarity and potential for hydrogen bonding researchgate.net.

Stereochemistry: this compound possesses multiple chiral centers. The specific three-dimensional arrangement of atoms is vital, as stereochemistry plays a pivotal role in the biological activity of chiral natural compounds by affecting their binding to specific protein targets nih.govlibretexts.org. The cis-fusion of the B and D rings in this compound is a key stereochemical aspect uchile.cl.

Substituents on Aromatic Rings: The presence and position of two methylenedioxy groups and a methoxy (B1213986) group on the aromatic portions of the molecule can significantly impact its lipophilicity, metabolic stability, and interaction with biological targets.

While direct correlational studies are limited, it is understood that these features collectively contribute to the molecule's unique pharmacological profile.

Comparative SAR within this compound Alkaloid Subtypes

The this compound alkaloid family includes several closely related compounds isolated from Papaver species, such as rhoeagenine, isothis compound, glaudine, and epiglaucamine researchgate.netnih.gov. These subtypes differ primarily in their stereochemistry or the substitution patterns on the aromatic rings. For instance, rhoeagenine is an isomer of this compound researchgate.net.

A comprehensive comparative analysis of the biological activities of these specific subtypes is limited in current research. Such studies would be invaluable for elucidating the precise role of individual stereocenters and substituent positions. Without direct comparative data on the potency and efficacy of these analogs for specific biological endpoints (e.g., receptor binding affinity, enzyme inhibition), a detailed SAR discussion remains speculative. The available literature primarily focuses on the isolation and identification of these compounds rather than a systematic comparison of their pharmacological effects researchgate.netnih.gov.

SAR in Relation to Other Alkaloid Classes within the Papaver Genus

Comparing this compound to other major alkaloid classes found in Papaver species, such as protopine (B1679745) and aporphine alkaloids, provides a clearer picture of how the core scaffold dictates biological function.

Protopine is the direct biosynthetic precursor to this compound uchile.clscholaris.ca. The transformation involves a significant rearrangement of the alkaloid backbone, leading to profound differences in both structure and pharmacological activity. Protopine possesses a unique ten-membered ring system with a transannular bond between nitrogen and a carbonyl carbon, whereas this compound features a seven-membered benzazepine ring containing a hemiacetal researchgate.netwikipedia.org.

The structural conversion from the protopine scaffold to the this compound scaffold alters the molecule's three-dimensional shape, flexibility, and the nature of its functional groups. This results in distinct pharmacological profiles. Protopine is known for a range of activities including analgesic, anti-inflammatory, and anti-platelet aggregation effects wikipedia.org. While this compound shares some analgesic and anti-inflammatory properties, its profile is often associated with sedative effects researchgate.net. The absence of the hemiacetal functionality and the fundamental difference in the core ring structure are the primary drivers for these differing activities.

Table 1: Structural and Biological Comparison of this compound and Protopine
FeatureThis compoundProtopine
Alkaloid CoreBenzazepineProtopine (Dibenzocyclooctene derivative)
Key Functional GroupHemiacetalKetone and Tertiary Amine in a 10-membered ring
Core Ring StructureContains a seven-membered heterocyclic ringContains a ten-membered heterocyclic ring
Primary Biological ActivitiesSedative, analgesic, antitussive researchgate.netAnalgesic, anti-inflammatory, anti-platelet aggregation wikipedia.org

A stark contrast in SAR is observed when comparing this compound with roemerine (B1679503), an aporphine alkaloid also found in Papaver rhoeas nih.govmdpi.com. This comparison highlights how different isoquinoline (B145761) alkaloid backbones lead to highly divergent biological activities. This compound is built on a flexible benzazepine core, while roemerine has a rigid, planar, tetracyclic aporphine (isoquinoline) framework nih.gov.

This fundamental structural difference translates into distinct primary activities. While this compound is primarily associated with effects on the central nervous system, roemerine exhibits potent antimicrobial properties. Studies have shown that P. rhoeas extracts containing roemerine as the major alkaloid possess the most significant antibacterial and antifungal activity nih.gov. The proposed mechanism for roemerine's antimicrobial effect is its ability to increase the permeability of microbial cell membranes mdpi.com. Extracts where this compound-type alkaloids are dominant show significantly less antimicrobial potency nih.gov. This divergence underscores that the rigid, planar structure of the aporphine core in roemerine is well-suited for antimicrobial action, a property not shared by the more flexible benzazepine structure of this compound.

Table 2: Structural and Biological Comparison of this compound and Roemerine
FeatureThis compoundRoemerine
Alkaloid ClassThis compound (Benzazepine type)Aporphine (Isoquinoline type)
Core StructureFlexible seven-membered benzazepine ring systemRigid, planar tetracyclic aporphine system
Primary Biological ActivitySedative, analgesic researchgate.netPotent antimicrobial (antibacterial and antifungal) nih.govmdpi.com
Mechanism of ActionLikely CNS receptor modulationIncreases microbial cell membrane permeability mdpi.com

Advanced Analytical Methodologies for Rhoeadine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental to the separation of rhoeadine from the complex mixture of alkaloids and other secondary metabolites present in plant extracts. The choice of technique and detector dictates the sensitivity, selectivity, and quantitative capability of the analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array Detection (DAD) is a widely used technique for the quantitative analysis of alkaloids. This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The detector measures the absorbance of UV light by the analyte at a specific wavelength. A DAD detector offers the advantage of acquiring a full UV spectrum for the analyte, which aids in peak identification and purity assessment.

While a specific validated HPLC-UV/DAD method for the exclusive quantification of this compound is not extensively detailed in publicly available literature, a representative method can be constructed based on the analysis of similar alkaloids. The successful separation of various alkaloids is typically achieved using a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of an aqueous component (like an ammonium (B1175870) acetate (B1210297) or formate buffer) and an organic modifier (such as acetonitrile or methanol). The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the alkaloids.

Detailed Research Findings:

Separation: A gradient elution is generally preferred to resolve a wide range of alkaloids with different polarities that may be present in a plant extract.

Detection: The chromophore in the this compound structure allows for its detection by UV/DAD. The maximum absorption wavelength (λmax) for this compound would be determined to ensure optimal sensitivity.

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. This allows for the determination of the this compound concentration in unknown samples. Validation of the method would include assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Representative HPLC-UV/DAD Parameters for this compound Analysis
ParameterTypical Value/Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of this compound standard (typically in the range of 230-290 nm)
Linearity (R²) > 0.998
LOD Typically in the µg/mL range
LOQ Typically in the µg/mL range

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC systems operate at higher pressures to accommodate the smaller particle size columns. When coupled with a Photodiode Array (PDA) detector, UPLC offers a powerful tool for the rapid and sensitive quantification of this compound.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for better separation of closely related alkaloids and the detection of trace-level compounds. This is particularly advantageous when analyzing complex plant extracts where this compound may be present alongside numerous other structurally similar alkaloids.

Detailed Research Findings:

Efficiency: UPLC methods can significantly reduce the analysis time for alkaloid profiling, often from over 30 minutes with HPLC to under 10 minutes with UPLC, without compromising resolution.

Sensitivity: The sharper and narrower peaks obtained with UPLC lead to a better signal-to-noise ratio, thereby improving the limits of detection and quantification for this compound.

Method Validation: A validated UPLC-PDA method for this compound would demonstrate excellent linearity over a defined concentration range, with low LOD and LOQ values, and high precision and accuracy.

Table 2: Representative UPLC-PDA Parameters for this compound Analysis
ParameterTypical Value/Condition
Column UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 0.3 - 0.5 mL/min
Detection Wavelength Determined by PDA scan of this compound standard
Linearity (R²) > 0.999
LOD Typically in the ng/mL range
LOQ Typically in the ng/mL range

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in this compound research, providing highly sensitive and specific detection, as well as structural information. When coupled with liquid chromatography, it offers a powerful platform for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of a mass spectrometer. After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This technique is highly selective and sensitive, making it ideal for the analysis of this compound in complex matrices.

LC-MS is frequently used for the metabolite profiling of alkaloids in plant extracts. nih.gov For this compound, electrospray ionization (ESI) in the positive ion mode is typically employed, as the nitrogen atom in the alkaloid structure is readily protonated to form a [M+H]⁺ ion.

Detailed Research Findings:

Identification: LC-MS allows for the tentative identification of this compound in a sample by matching its retention time and the observed m/z of its protonated molecule with that of a reference standard.

Metabolite Profiling: This technique has been successfully used to profile the alkaloid content in the aerial parts of Papaver rhoeas, where this compound is a characteristic component. nih.gov

Table 3: Representative LC-MS Parameters for this compound Analysis
ParameterTypical Value/Condition
LC System UPLC or HPLC
Column Reversed-Phase C18 (e.g., UPLC BEH C18, 1.7 µm)
Mobile Phase Gradient elution with acidified water and acetonitrile/methanol
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole, Ion Trap, Time-of-Flight (TOF)
Acquisition Mode Full Scan
Observed Ion for this compound [M+H]⁺

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even higher level of selectivity and sensitivity. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. This process is often performed in the Multiple Reaction Monitoring (MRM) mode for quantitative studies, where specific precursor-to-product ion transitions are monitored.

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its ability to minimize interferences.

Detailed Research Findings:

Quantification: The MRM mode allows for highly sensitive and selective quantification of this compound, even at very low concentrations. The method would be validated for linearity, accuracy, precision, LOD, and LOQ.

Structural Confirmation: The fragmentation pattern of this compound obtained from an MS/MS experiment serves as a structural fingerprint, providing a high degree of confidence in its identification.

Table 4: Representative LC-MS/MS Parameters for this compound Quantification
ParameterTypical Value/Condition
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole-Ion Trap (Q-TRAP)
Ionization Source ESI, Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z of [M+H]⁺ for this compound
Product Ions (Q3) Specific fragment ions of this compound
Collision Energy Optimized for each MRM transition
Cone Voltage Optimized for precursor ion transmission
LOD/LOQ Can reach sub-ng/mL levels

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF), often coupled with LC, is a high-resolution mass spectrometry (HRMS) technique. It is particularly valuable for the identification and structural elucidation of compounds in complex mixtures. The TOF mass analyzer measures the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the elemental composition of the detected ions.

In the context of this compound research, LC-ESI-TOF-MS is a powerful tool for identifying this compound and its related alkaloids in Papaver species, and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Detailed Research Findings:

Accurate Mass Measurement: ESI-TOF provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This allows for the confident determination of the elemental formula of this compound and its fragments.

Metabolite Identification: Studies have utilized LC-QTOF-MS/MS (a hybrid instrument combining a quadrupole and a TOF analyzer) to identify a wide range of alkaloids, including those of the this compound-type, in the aerial parts of Papaver rhoeas. nih.gov The combination of accurate mass measurement and fragmentation data from MS/MS experiments allows for the tentative identification of known and even novel alkaloids. researchgate.net

Table 5: Key Features of ESI-TOF in this compound Research
FeatureDescription
Mass Resolution High (typically > 10,000 FWHM)
Mass Accuracy Excellent (< 5 ppm)
Primary Application Identification, structural elucidation, metabolite profiling
Data Output Accurate m/z values for precursor and fragment ions
Key Advantage Enables determination of elemental composition

Advanced Spectroscopic Characterization for Structure Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of isolated compounds like this compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, including complex alkaloids like this compound. jordilabs.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

Different types of NMR experiments provide distinct structural insights:

¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC): These experiments establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms they are directly attached to. encyclopedia.pub This information is crucial for piecing together the intricate ring system and stereochemistry of this compound.

The coupling of High-Performance Liquid Chromatography (HPLC) with NMR (HPLC-NMR) allows for the direct structural analysis of compounds as they are separated from a mixture, which can be a valuable tool in the analysis of complex plant extracts.

Ultraviolet/Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule. eurekaselect.com This absorption corresponds to the excitation of electrons to higher energy levels. The specific wavelengths at which a compound absorbs light are determined by its electronic structure, particularly the presence of chromophores (light-absorbing groups).

For a molecule like this compound, the aromatic rings and other conjugated systems are the primary chromophores. The UV/Vis spectrum of this compound provides characteristic absorption maxima (λmax) that can be used for its identification and quantification. researchgate.net While not providing the detailed structural information of NMR, UV/Vis spectroscopy is a simple, rapid, and non-destructive technique that is valuable for initial characterization and for monitoring the purity of a sample. eurekaselect.com The absorption spectrum is influenced by the solvent and the pH of the solution.

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. Different types of chemical bonds (e.g., C-H, C=O, O-H) vibrate at specific frequencies when they absorb infrared radiation. An IR spectrum provides a unique "fingerprint" of a molecule by displaying these absorption frequencies. openstax.org

The IR spectrum of this compound can be used to identify the presence of specific functional groups. For example, characteristic absorption bands would indicate:

Aromatic C-H stretching

Alkene C=C stretching

C-O (ether and acetal) stretching vibrations researchgate.net

The complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to this compound and can be used to confirm its identity by comparison with a reference spectrum. openstax.org

Application in Complex Biological Matrices Research

The detection and quantification of this compound in various biological matrices are essential for pharmacokinetic, toxicological, and forensic studies. The analytical challenge lies in extracting and detecting the compound, often present at very low concentrations, from complex biological samples.

Plant Extracts: this compound is a key alkaloid in species like Papaver rhoeas. mdpi.comnih.gov Its analysis in plant extracts is crucial for phytochemical studies, quality control of herbal products, and understanding its biosynthesis. nih.govmanchester.ac.uk Techniques like UPLC-QTOF-MS are highly effective for profiling alkaloids directly from crude extracts. researchgate.net

Animal Tissues: In preclinical research involving animal models, determining the distribution of this compound in various tissues (e.g., liver, kidney, brain) is important for understanding its metabolism and potential sites of action or toxicity. This requires sensitive methods to analyze homogenized tissue samples. nih.gov

Urine, Blood, and Saliva: These matrices are commonly used in human and animal studies to monitor exposure and elimination. Urine analysis can reveal the presence of the parent compound and its metabolites. nih.govresearchgate.net Blood (plasma or serum) analysis provides information on the concentration of the compound circulating in the body over time. Saliva offers a non-invasive alternative for detecting recent exposure.

Hair and Nails: These keratinous matrices can be used to assess long-term or chronic exposure to substances. As hair and nails grow, compounds from the bloodstream are incorporated, providing a historical record of exposure that can span weeks or months.

Meconium: Meconium, the first stool of a newborn, is a valuable matrix for detecting in utero drug exposure. researchgate.net It accumulates substances over the second and third trimesters of pregnancy, offering a much wider window of detection than newborn urine. nih.govnih.gov Analysis of meconium for this compound could be a potential biomarker for maternal consumption of Papaver rhoeas during pregnancy.

Table 2: Biological Matrices and Their Significance in this compound Research

Biological Matrix Type of Information Provided Window of Detection
Plant Extracts Phytochemical profile, quality control N/A
Animal Tissues Compound distribution, metabolism studies Depends on study design
Urine Recent exposure, metabolite identification Hours to days
Blood (Plasma/Serum) Current systemic exposure, pharmacokinetics Hours
Saliva Recent exposure (non-invasive) Hours
Hair Chronic or long-term exposure Weeks to months
Nails Chronic or long-term exposure Months
Meconium In utero exposure during pregnancy Second and third trimesters

Computational Modeling and Drug Design Approaches

Molecular Docking Studies: Unraveling Interactions with AutoDock Vina and LigPlot+

While specific, in-depth molecular docking studies focusing exclusively on Rhoeadine with a comprehensive suite of biological targets are not extensively documented in publicly available literature, the tools for such investigations are well-established. AutoDock Vina, a widely used open-source program for molecular docking, is instrumental in predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. Its scoring function helps in estimating the binding affinity, providing a crucial first step in identifying potential drug candidates.

Following the docking simulations with AutoDock Vina, LigPlot+ is an invaluable tool for visualizing the intricate network of interactions between the ligand and the protein. It generates schematic 2D diagrams that clearly depict hydrogen bonds and hydrophobic contacts, offering a detailed map of the binding site topology. For a hypothetical docking study of this compound against a predicted target, such as a G-protein coupled receptor (GPCR), the process would involve preparing the 3D structures of both this compound and the receptor, defining the binding site, running the docking simulation using AutoDock Vina to obtain binding poses and affinity scores, and finally, using LigPlot+ to analyze the specific amino acid residues involved in the interaction. This detailed analysis is fundamental for understanding the molecular basis of this compound's activity and for guiding further structural modifications to enhance its potency and selectivity.

In Silico Screening for Biological Activity and Target Prediction

The advent of in silico screening has revolutionized the initial stages of drug discovery by enabling the rapid assessment of large compound libraries against various biological targets. For natural products like this compound, these computational methods offer a powerful approach to predict their biological activities and identify potential molecular targets without the need for extensive and time-consuming experimental screening.

A significant contribution in this area comes from a comprehensive study that employed a cheminformatic approach to predict the molecular targets of 92 alkaloids from the Papaver genus, including those belonging to the this compound class researchgate.netnih.govconsensus.app. This research utilized the SwissTargetPrediction tool, a web-based platform that predicts the most probable protein targets of a small molecule based on the principle of ligand similarity. The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets researchgate.netnih.govconsensus.app.

The study revealed a wide range of potential targets for the Papaver alkaloids, spanning various protein families such as enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. For the this compound class of alkaloids, this in silico screening provides a valuable starting point for experimental validation and further investigation into their pharmacological profile. The predicted targets offer insights into the potential therapeutic applications of this compound and its derivatives.

The table below summarizes the classes of predicted biological targets for Papaver alkaloids, including the this compound type, based on the findings of the aforementioned study researchgate.netnih.govconsensus.app.

Target ClassPredicted Biological Role
EnzymesCatalyzing various biochemical reactions
G-Protein Coupled Receptors (GPCRs)Signal transduction across cell membranes
Ion ChannelsRegulating ion flow across cell membranes
TransportersFacilitating the movement of substances across biological membranes
Nuclear ReceptorsRegulating gene expression

Cheminformatic Approaches for Alkaloid Target Identification

Cheminformatics has emerged as a critical discipline in natural product research, providing the tools and methodologies to navigate the vast chemical space of alkaloids and predict their biological functions. The target identification for alkaloids like this compound heavily relies on these computational strategies, which integrate chemical information with biological data to generate hypotheses about their mechanism of action.

The previously mentioned study on 92 Papaver alkaloids serves as a prime example of a cheminformatic approach to target identification researchgate.netnih.govconsensus.app. By leveraging the chemical structures of these alkaloids, the researchers were able to predict their potential protein targets. This method is particularly valuable for natural products where the biological activity may be known from traditional use, but the precise molecular targets remain elusive.

The process typically involves the following steps:

Curation of a Compound Library: Assembling a database of the chemical structures of the alkaloids of interest.

Similarity-Based Target Prediction: Utilizing algorithms that compare the 2D or 3D structure of the query molecule (e.g., this compound) to a database of known ligands with annotated protein targets.

Generation of Target Profiles: The output is a ranked list of potential protein targets, often with associated probabilities or scores indicating the likelihood of interaction.

Pathway and Network Analysis: The predicted targets can then be mapped onto biological pathways and interaction networks to understand the potential systemic effects of the alkaloid.

These cheminformatic approaches not only accelerate the process of target identification but also provide a framework for understanding the polypharmacology of natural products, where a single compound may interact with multiple targets, leading to a complex biological response.

Use as a Model Compound for Studying Benzazepine Derivative Reactivity

While there is a lack of specific studies explicitly detailing the use of this compound as a model compound for investigating the reactivity of benzazepine derivatives, its core chemical scaffold presents a valuable platform for such explorations. The benzazepine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

The unique bridged and stereochemically rich structure of this compound, a dibenzo[c,g]azecine derivative, offers a complex yet informative template. Synthetic chemists could potentially utilize this compound as a starting material or a structural model to:

Explore Site-Selective Reactions: Investigate the differential reactivity of the various functional groups present in the this compound skeleton, such as the acetal (B89532), the tertiary amine, and the aromatic rings. This knowledge is crucial for the targeted synthesis of novel benzazepine derivatives with modified pharmacological profiles.

Study Conformational Effects on Reactivity: The rigid, polycyclic nature of this compound locks the benzazepine ring into a specific conformation. Studying how this conformational constraint influences the reactivity of the azepine ring and adjacent functional groups can provide valuable insights for the design of other conformationally restricted benzazepine analogues.

Develop Novel Synthetic Methodologies: The intricate structure of this compound can serve as a challenging target for the development and validation of new synthetic methods for the construction of complex benzazepine systems.

Although direct evidence is currently limited, the chemical complexity and biological relevance of this compound make it an excellent, albeit underexplored, model compound for advancing the synthetic and medicinal chemistry of benzazepine derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.